molecular formula C11H14O2 B3387331 2-(3-Isopropylphenyl)acetic acid CAS No. 81049-21-0

2-(3-Isopropylphenyl)acetic acid

Cat. No. B3387331
CAS RN: 81049-21-0
M. Wt: 178.23 g/mol
InChI Key: HKHSMVNJOVGOCD-UHFFFAOYSA-N
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Description

“2-(3-Isopropylphenyl)acetic acid” is an organic compound with the molecular formula C11H14O2 . It is also known by its English name “this compound” and has a CAS number 81049-21-0 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 178.22800 . Unfortunately, specific details such as density, boiling point, and melting point are not available .

Scientific Research Applications

Synthetic Resin Binders

2-(3-Isopropylphenyl)acetic acid and its homologs, derived from isopropyliden-diphenol and chloracetic acid, have been utilized in the synthesis of resolcarboxylic acids. These acids serve as base components for water-soluble synthetic resin binders, highlighting their significance in materials science and polymer chemistry (Junek, Pampouchidis, & Rauch-Puntigam, 1973).

Anticancer Drug Synthesis

The compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, synthesized using this compound, has been identified for its anticancer properties. This synthesis involves complex chemical reactions and has been studied for its potential in targeting the VEGFr receptor, which is crucial in cancer research (Sharma et al., 2018).

Pesticide Sensitive Membrane Electrode

In agriculture and forestry, this compound derivatives have been studied for their adsorption behavior on surfaces like poly-o-toluidine Zr(IV) phosphate. This research is significant for developing pesticide-sensitive membrane electrodes, contributing to advancements in agricultural technology and environmental monitoring (Khan & Akhtar, 2011).

Catalysis in Organic Synthesis

Research has indicated that this compound and related compounds can play a role in catalytic processes. For example, they have been used in the oxidative condensation of methane to acetic acid, demonstrating their potential in catalytic chemistry and organic synthesis (Periana et al., 2003).

Analytical Chemistry

The compound has also been relevant in the field of analytical chemistry, particularly in fluorographic detection methods involving polyacrylamide gels. This highlights its utility in biochemical analysis and laboratory techniques (Skinner & Griswold, 1983).

Green Chemistry

In the context of green chemistry, this compound has been investigated for its role in environmentally friendly catalysis, such as the acetylation of camphene with acetic acid. This research is crucial for developing sustainable chemical processes (Popova & Chukicheva, 2017).

Safety and Hazards

While specific safety and hazard information for “2-(3-Isopropylphenyl)acetic acid” is not available, it’s important to handle all chemicals with care and use appropriate safety measures. Acetic acid, for example, is corrosive and can cause skin burns and eye damage .

properties

IUPAC Name

2-(3-propan-2-ylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)10-5-3-4-9(6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHSMVNJOVGOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81049-21-0
Record name 2-[3-(propan-2-yl)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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